molecular formula C11H15N5O4 B13411458 O-6-Methyl-2'-deoxyguanosine-D3

O-6-Methyl-2'-deoxyguanosine-D3

Cat. No.: B13411458
M. Wt: 284.29 g/mol
InChI Key: BCKDNMPYCIOBTA-LUGGGHJKSA-N
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Description

O-6-Methyl-2’-deoxyguanosine-D3 is a deuterated analog of O-6-Methyl-2’-deoxyguanosine, a mutagenic nucleotide in DNA. This compound is often used in scientific research to study DNA methylation and its effects on genetic stability. The deuterium labeling allows for more precise analytical measurements in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-6-Methyl-2’-deoxyguanosine-D3 typically involves the methylation of 2’-deoxyguanosine. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .

Industrial Production Methods

Industrial production methods for O-6-Methyl-2’-deoxyguanosine-D3 are similar to laboratory synthesis but on a larger scale. The process involves the same methylation reaction but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-6-Methyl-2’-deoxyguanosine-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-6-Methyl-2’-deoxyguanosine-D3 has several applications in scientific research:

Mechanism of Action

O-6-Methyl-2’-deoxyguanosine-D3 exerts its effects by incorporating into DNA and mimicking the natural nucleotide, 2’-deoxyguanosine. The methyl group at the O-6 position disrupts normal base pairing, leading to G-to-A transitions during DNA replication. This mutagenic effect is counteracted by the DNA repair enzyme O-6-alkylguanine-DNA alkyltransferase, which removes the methyl group and restores normal base pairing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-6-Methyl-2’-deoxyguanosine-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of DNA methylation is crucial .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

284.29 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3

InChI Key

BCKDNMPYCIOBTA-LUGGGHJKSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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